molecular formula C9H7FIN3 B15260451 8-Fluoro-6-iodoquinoline-3,4-diamine

8-Fluoro-6-iodoquinoline-3,4-diamine

Cat. No.: B15260451
M. Wt: 303.07 g/mol
InChI Key: KQTBIMKQPIKIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-6-iodoquinoline-3,4-diamine ( 2091447-16-2) is a diamine-substituted quinoline derivative of interest in medicinal and organic chemistry research. This compound features a molecular formula of C 9 H 7 FIN 3 and a molecular weight of 303.07 g/mol . The quinoline core is a privileged scaffold in drug discovery, known for its diverse pharmacological potential. Halogenated and aminated quinoline derivatives, similar to this compound, are frequently investigated as key intermediates in the synthesis of more complex molecules . These structures are commonly explored for various biological activities, including antimicrobial, anticancer, and anti-tuberculosis agents . The presence of both fluorine and iodine atoms on the quinoline ring, along with the 3,4-diamine functionality, makes this compound a versatile building block for further chemical modifications, such as metal chelation or the construction of fused heterocyclic systems . This product is intended for research purposes as a chemical intermediate in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7FIN3

Molecular Weight

303.07 g/mol

IUPAC Name

8-fluoro-6-iodoquinoline-3,4-diamine

InChI

InChI=1S/C9H7FIN3/c10-6-2-4(11)1-5-8(13)7(12)3-14-9(5)6/h1-3H,12H2,(H2,13,14)

InChI Key

KQTBIMKQPIKIDT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC=C(C(=C21)N)N)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-iodoquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by amination. .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate certain steps, such as hydrogenation or halogen exchange reactions .

Chemical Reactions Analysis

Substitution and Coupling Reactions

The amino groups at positions 3 and 4 participate in reactions such as:

  • Nucleophilic aromatic substitution : Amines act as nucleophiles to displace halides or other leaving groups.

  • Cross-coupling : Potential for forming C–N bonds with aryl halides or other coupling partners under catalytic conditions (e.g., Pd/C).

Coordination Chemistry

The compound’s amino groups enable ligand behavior. For example:

  • Metal coordination : Amines can bind transition metals (e.g., Fe, Cu), forming complexes with potential catalytic or biological applications.

  • Coordination energy : Fluorine’s electron-withdrawing effect may reduce ligand strength compared to unsubstituted quinolines. For instance, 8-fluoroquinoline shows weaker coordination to Fe(II) centers than hydroxyquinoline analogs .

Nucleophilic Substitution

The amino groups facilitate reactions with electrophiles (e.g., acyl chlorides, sulfonyl chlorides):

  • Reaction with sulfonyl chlorides : Analogous compounds like 8-fluoro-3-iodoquinoline-5-sulfonyl chloride react with amines (e.g., pyrrolidine) to form sulfonamides, as seen in a reaction yielding 80% product .

  • Mechanism : Attack by the amine nitrogen on the electrophilic sulfur center, followed by elimination of chloride.

Electrophilic Aromatic Substitution

The quinoline core directs electrophilic attack to positions activated by electron-donating groups (e.g., amino groups at 3 and 4). Reactions may include:

  • Halogenation : Introduction of additional halogens under controlled conditions.

  • Nitration/Sulfonation : Substitution at activated positions, though steric hindrance from iodine and fluorine may limit regioselectivity.

Comparative Reactivity Analysis

Compound Key Features Reactivity Implications
8-FluoroquinolineFluorine at 8-position, no amino groupsReduced nucleophilicity; weaker coordination ability
6-IodoquinolineIodine at 6-position, no amino groupsSusceptible to C–I bond cleavage in coupling reactions
Quinoline (no substituents)No halogens or aminesHigher aromatic stability; less reactive toward nucleophilic substitution

Scientific Research Applications

8-Fluoro-6-iodoquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe in biological assays.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 8-Fluoro-6-iodoquinoline-3,4-diamine involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to DNA cleavage and ultimately cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine

  • Structure: Contains two 2-chloroquinoline moieties linked via a benzene diamine group.
  • Activity: Demonstrates inhibitory activity against AKT1, a serine/threonine kinase involved in cancer progression.
  • Comparison: Unlike 8-Fluoro-6-iodoquinoline-3,4-diamine, this compound lacks iodine and fluorine but incorporates chlorine. The larger iodine atom in the target compound may influence steric hindrance and binding affinity to biological targets.

8-Fluoro-3,4-dihydroisoquinoline Derivatives

  • Structure: Features a partially saturated isoquinoline ring with fluorine at position 6.
  • Activity: Serves as a precursor for synthesizing 1,8-disubstituted tetrahydroisoquinolines, which are explored as central nervous system (CNS) drug candidates. Fluorine enhances metabolic stability and bioavailability .
  • Comparison: The dihydroisoquinoline scaffold differs from the fully aromatic quinoline in this compound. The latter’s iodine substituent may offer distinct electronic effects for targeting non-CNS pathways, such as antitumor applications.

DNA Intercalators with Diamine Functionality

ICI (8-(Chloromethyl)-9'-purine-2,6-diamine)

  • Structure : Bicyclic purine with chloromethyl and diamine groups.
  • Activity : Exhibits superior DNA intercalation compared to doxorubicin, a benchmark intercalator. Planarity and aromaticity facilitate insertion into DNA base pairs .

IC2 (6-Methylquinazoline-2,4-diamine)

  • Structure : Quinazoline derivative with methyl and diamine groups.
  • Activity : Shows DNA intercalation comparable to doxorubicin. The methyl group enhances hydrophobic interactions .
  • Comparison: The iodine and fluorine in this compound could introduce steric and electronic challenges for intercalation but might improve selectivity for halogen-binding protein pockets.

Q & A

Q. What conceptual frameworks guide the design of derivatives with enhanced properties (e.g., solubility or target affinity)?

  • Methodological Answer :
  • Lipinski’s Rule of Five : Optimize logP (<5) via substituent modifications (e.g., PEGylation of amines).
  • QSAR modeling : Correlate structural descriptors (e.g., molar refractivity, polar surface area) with activity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.